molecular formula C12H22FNO5S B8639732 4-Fluoro-4-(methylsulfonyloxymethyl)-1-piperidinecarboxylic acid tert-butyl ester CAS No. 614729-58-7

4-Fluoro-4-(methylsulfonyloxymethyl)-1-piperidinecarboxylic acid tert-butyl ester

Cat. No. B8639732
Key on ui cas rn: 614729-58-7
M. Wt: 311.37 g/mol
InChI Key: QPQFKBRWMJIKMK-UHFFFAOYSA-N
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Patent
US08138181B2

Procedure details

tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (0.150 g, 0.643 mmol) was dissolved in dichloromethane (1.8 mL) and cooled to 0° C. The solution was treated with triethylamine (0.134 ml, 0.964 mmol) followed by methanesulfonyl chloride (0.0547 ml, 0.707 mmol). The reaction was stirred at 0° C. for 2 hours then diluted with methylene chloride and quenched with saturated NH4Cl and separated. The organic layer was washed with saturated NH4Cl, 6% NaHCO3, dried over Na2SO4, filtered and concentrated in vacuo to provide the desired product (200 mg).
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
solvent
Reaction Step One
Quantity
0.134 mL
Type
reactant
Reaction Step Two
Quantity
0.0547 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([CH2:15][OH:16])[CH2:7][CH2:6][N:5]([C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9])[CH2:4][CH2:3]1.C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>ClCCl>[F:1][C:2]1([CH2:15][O:16][S:25]([CH3:24])(=[O:27])=[O:26])[CH2:3][CH2:4][N:5]([C:8]([O:10][C:11]([CH3:12])([CH3:13])[CH3:14])=[O:9])[CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
0.15 g
Type
reactant
Smiles
FC1(CCN(CC1)C(=O)OC(C)(C)C)CO
Name
Quantity
1.8 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.134 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.0547 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 0° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with saturated NH4Cl
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
The organic layer was washed with saturated NH4Cl, 6% NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1(CCN(CC1)C(=O)OC(C)(C)C)COS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 200 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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